6-pyridin-3-yl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Description
Properties
CAS No. |
90920-65-3 |
|---|---|
Molecular Formula |
C10H8N6 |
Molecular Weight |
212.21 g/mol |
IUPAC Name |
6-pyridin-3-yl-1H-pyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C10H8N6/c11-8-7-5-13-16-10(7)15-9(14-8)6-2-1-3-12-4-6/h1-5H,(H3,11,13,14,15,16) |
InChI Key |
CKEYQWYUDJIULI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC(=C3C=NNC3=N2)N |
Origin of Product |
United States |
Preparation Methods
Formation of the Pyrazolo[3,4-d]Pyrimidine Core
The pyrazolo[3,4-d]pyrimidine scaffold is typically constructed via cyclocondensation reactions. A common precursor is 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile , which undergoes hydrolysis to form a carboxamide intermediate. Fusion with urea at elevated temperatures (150–200°C) yields the dihydroxypyrimidine derivative, which is subsequently chlorinated using PCl₅/POCl₃ to introduce reactive chlorine atoms. For example:
Chlorination facilitates nucleophilic substitution at the 4- and 6-positions, enabling the introduction of amine and aryl groups.
Introduction of the Pyridin-3-yl Group
The 6-position of the pyrazolo[3,4-d]pyrimidine core is functionalized via aryl amination or Ullmann-type coupling . In one protocol, the dichloro intermediate reacts with 3-aminopyridine in the presence of a base (e.g., K₂CO₃) and a palladium catalyst (e.g., Pd(OAc)₂) under inert conditions. This step typically achieves moderate yields (50–70%) due to competing side reactions at the 4-position.
Modern Catalytic Cross-Coupling Strategies
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction has emerged as a robust method for attaching the pyridin-3-yl group. A key intermediate, 4-amino-6-chloro-1H-pyrazolo[3,4-d]pyrimidine , is coupled with pyridin-3-ylboronic acid using a rGO-Ni@Pd heterogeneous catalyst (2–5 mol%) in a mixture of dioxane and water. This method offers advantages such as:
Buchwald-Hartwig Amination
For direct introduction of the amine group at the 4-position, Buchwald-Hartwig amination is employed. Using Pd₂(dba)₃ and Xantphos as a ligand system, the chloro precursor reacts with ammonia or ammonium salts in toluene at 100°C. This method circumvents the need for protective groups, streamlining the synthesis:
Analytical Characterization and Optimization
Spectroscopic Validation
Successful synthesis is confirmed via:
Reaction Condition Optimization
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Catalyst Loading | 5 mol% Pd | Maximizes C-C coupling efficiency |
| Temperature | 80–100°C | Balances rate and side reactions |
| Solvent System | Dioxane/H₂O (3:1) | Enhances boronic acid solubility |
| Reaction Time | 12–24 h | Ensures complete conversion |
Industrial-Scale Considerations
The patent-pending rGO-Ni@Pd catalytic system (TR2021008599) highlights advancements in scalability. Key industrial advantages include:
-
Reduced metal leaching : <1 ppm Pd loss per cycle.
-
Cost efficiency : Catalyst reuse for ≥5 cycles without significant activity drop.
-
Environmental impact : Aqueous solvent systems minimize organic waste.
Chemical Reactions Analysis
Types of Reactions
6-(pyridin-3-yl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyridine or pyrazole rings .
Scientific Research Applications
Medicinal Chemistry Applications
6-Pyridin-3-yl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has been extensively studied for its potential therapeutic effects:
- Anticancer Activity : Research indicates that this compound exhibits promising anticancer properties by inhibiting specific kinases involved in cancer cell proliferation. For instance, studies have shown that derivatives of this compound can effectively inhibit tumor growth in vitro and in vivo models .
- Antimicrobial and Antiviral Properties : The compound has been tested for its antimicrobial and antiviral activities. It has demonstrated effectiveness against various pathogens, suggesting its potential as a broad-spectrum antimicrobial agent .
- Anti-Alzheimer's Disease Activity : Recent investigations have highlighted the compound's potential in treating neurodegenerative disorders like Alzheimer's disease. Its ability to inhibit certain enzymes linked to the disease progression has been documented, making it a candidate for further development .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions starting from available precursors. Various derivatives have been synthesized to enhance biological activity:
Industrial Applications
Beyond medicinal chemistry, this compound is also being explored for industrial applications:
- Catalysis : Its unique structure allows it to act as a catalyst in various chemical reactions, particularly in organic synthesis.
- Material Science : The compound is being investigated for its potential use in developing new materials with specific electronic or optical properties .
Mechanism of Action
The mechanism of action of 6-(pyridin-3-yl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cell growth and proliferation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Key Derivatives and Their Properties
Mechanistic and Pharmacological Differences
- Anti-inflammatory Activity: The parent compound suppresses CXCL8 and TNF production in THP-1 cells and synovial fibroblasts, showing synergy with dexamethasone . In contrast, OSI-027 and OXA-01 target mTOR/PI3K pathways, critical in cancer proliferation .
- Kinase Inhibition: ZYBT1 and derivatives like (R)-3-(4-Phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (IC₅₀ < 50 μM for BTK) emphasize the role of bulky substituents (e.g., piperidinyl, phenoxyphenyl) in enhancing kinase selectivity .
- Anticancer Potency: Compounds with para-dimethoxy or dimethylamino groups (e.g., Compounds 36 and 37) achieve IC₅₀ values <10 nM by optimizing hydrophobic interactions in ATP-binding pockets .
Clinical Relevance
- OSI-027: Completed Phase I trials for solid tumors and lymphomas, demonstrating oral bioavailability and potent antitumor effects in xenograft models .
- Lead Anti-inflammatory Analogs: Potential for treating rheumatoid arthritis due to suppression of IL-6 and CXCL8 in patient-derived synoviocytes .
Biological Activity
6-Pyridin-3-yl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that has gained attention in medicinal chemistry due to its potential biological activities. Its unique structure, characterized by the fusion of a pyridine ring with a pyrazolo[3,4-d]pyrimidine core, imparts distinct chemical properties that are valuable for various therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
| Property | Details |
|---|---|
| CAS No. | 90920-65-3 |
| Molecular Formula | C10H8N6 |
| Molecular Weight | 212.21 g/mol |
| IUPAC Name | This compound |
| InChI Key | CKEYQWYUDJIULI-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It has been shown to modulate the activity of various enzymes and receptors, particularly those involved in cell signaling pathways. One notable mechanism involves the inhibition of certain kinases, which play crucial roles in cell growth and proliferation. This inhibition can lead to reduced tumor cell viability and may contribute to its anticancer properties .
Anticancer Activity
Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit significant anticancer effects. For instance, studies have demonstrated that this compound can inhibit the growth of various cancer cell lines, including lung and breast cancer cells. The compound's ability to induce apoptosis and inhibit angiogenesis has been linked to its structural features and interaction with cancer-related pathways .
Antiviral Activity
The compound has also been investigated for its antiviral properties. In particular, derivatives based on the pyrazolo[3,4-d]pyrimidine scaffold have shown promising activity against viruses such as Zika virus. Structure-activity relationship (SAR) studies suggest that modifications to the compound can enhance its antiviral efficacy while maintaining low cytotoxicity levels .
Other Biological Activities
Beyond anticancer and antiviral effects, there is emerging evidence supporting the antimicrobial properties of this compound. It exhibits inhibitory activity against various pathogens, suggesting potential applications in treating infectious diseases. The compound's diverse biological profile makes it a candidate for further exploration in drug development .
Case Studies
- Anticancer Efficacy : A study evaluating various pyrazolo[3,4-d]pyrimidine derivatives found that compounds similar to 6-pyridin-3-yl exhibited IC50 values in the low micromolar range against multiple cancer cell lines. The study highlighted the importance of specific substituents on the pyrazole ring in enhancing anticancer activity .
- Antiviral Studies : Research focused on Zika virus inhibitors revealed that modifications to the core structure could significantly impact antiviral potency and selectivity. The compound was tested alongside other derivatives, demonstrating comparable efficacy against viral replication with minimal cytotoxicity to host cells .
Q & A
Q. Table 1: Example Reaction Conditions
| Reaction Type | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C | 60-85 | |
| Alkylation | Alkyl halide, dry acetonitrile, reflux | 70-90 | |
| Cyclocondensation | Thiourea, ethanol, HCl, 12 h reflux | 65-80 |
What spectroscopic and analytical techniques are critical for characterizing this compound?
Basic Research Focus
Key techniques include:
- 1H NMR Spectroscopy : Assigns proton environments (e.g., pyridinyl protons at δ 8.2–8.3 ppm, NH₂ signals at δ 5.5–6.0 ppm) .
- IR Spectroscopy : Identifies functional groups (e.g., NH stretching at 3300–3400 cm⁻¹, C≡C stretches in alkynyl derivatives at ~2200 cm⁻¹) .
- Mass Spectrometry (ESI-MS) : Confirms molecular weight (e.g., [M+H]+ for 6-pyridin-3-yl derivatives at m/z ~250–400) .
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks, critical for structure-activity relationship (SAR) studies .
Advanced Tip : Use deuterated solvents (e.g., CD₃OD) to enhance NMR resolution for labile NH protons .
How can researchers optimize Suzuki coupling reactions to introduce aryl groups at the 3-position?
Advanced Research Focus
Optimization strategies include:
- Catalyst Selection : Pd(PPh₃)₄ or PdCl₂(dppf) improves yields for sterically hindered boronic acids .
- Solvent Systems : DME/H₂O mixtures enhance solubility of polar intermediates .
- Temperature Control : Reactions at 80–100°C balance reactivity and decomposition risks .
- Purification : Column chromatography or recrystallization in acetonitrile ensures high purity (>95%) .
Case Study : A 3-(2-cyclopropoxyquinolin-6-yl) derivative synthesized via Suzuki coupling achieved 85% yield using Pd(PPh₃)₄ and Na₂CO₃ in DME/H₂O .
How do researchers resolve contradictions in reported biological activity data for pyrazolo[3,4-d]pyrimidine derivatives?
Advanced Research Focus
Contradictions often arise from:
- Structural Isomerism : Positional differences (e.g., 3-pyridinyl vs. 4-pyridinyl) drastically alter kinase inhibition profiles .
- Purity Issues : Impurities in intermediates (e.g., unreacted iodinated precursors) may skew bioassay results. Use HPLC (>95% purity) for validation .
- Assay Conditions : Variations in ATP concentrations or cell lines impact IC₅₀ values. Standardize assays using reference inhibitors (e.g., PP1 for Src kinase) .
Example : 1-tert-butyl-3-naphthalen-1-yl derivatives showed conflicting Src inhibition data due to differing solvent systems (DMSO vs. aqueous buffers) .
What computational methods are used to predict binding interactions with kinase targets?
Q. Advanced Research Focus
- Molecular Docking : AutoDock or Schrödinger Suite models interactions with ATP-binding pockets (e.g., PI3K or Src kinases). Focus on hydrogen bonds between NH₂ groups and kinase hinge regions .
- MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (AMBER or GROMACS) .
- QSAR Modeling : Correlate substituent electronic properties (Hammett σ constants) with inhibitory activity .
Data Insight : Derivatives with electron-withdrawing groups (e.g., -CF₃) at the 3-position show enhanced PI3Kα affinity (ΔG = -9.2 kcal/mol) .
How does the compound’s stability under varying pH and temperature conditions impact experimental design?
Q. Advanced Research Focus
- pH Stability : The NH₂ group is prone to hydrolysis under acidic conditions (pH < 3). Use buffered solutions (pH 6–8) for in vitro assays .
- Thermal Degradation : Decomposition above 150°C (DSC/TGA data) necessitates low-temperature storage (-20°C) .
- Light Sensitivity : Aromatic systems may photodegrade. Store solutions in amber vials .
Q. Table 2: Stability Profile
| Condition | Observation | Reference |
|---|---|---|
| pH 2.0, 24 h | 30% degradation | |
| 40°C, 1 week | <5% degradation (acetonitrile) | |
| UV light, 48 h | 15% degradation |
What strategies mitigate low solubility in aqueous buffers for cellular assays?
Q. Advanced Research Focus
- Co-Solvents : Use DMSO (≤0.1% v/v) or cyclodextrin-based formulations .
- Prodrug Design : Introduce phosphate or acetate groups at the NH₂ position to enhance hydrophilicity .
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to improve bioavailability .
Case Study : A cyclopentyl-substituted derivative achieved 80% solubility in PBS via β-cyclodextrin complexation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
